(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Beschreibung
“(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid” is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an iodine atom at position 3 and an acetic acid moiety at the 2-position. This structure combines the electron-deficient pyrazolo[3,4-b]pyridine scaffold with a halogen (iodine) and a carboxylic acid group, making it a versatile intermediate for pharmaceutical and materials chemistry.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
918485-17-3 |
|---|---|
Molekularformel |
C8H6IN3O2 |
Molekulargewicht |
303.06 g/mol |
IUPAC-Name |
2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
GSXJQVSULLUODH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2N=C1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cascade Cyclization Reactions
Cascade cyclization reactions are a prominent method for synthesizing pyrazolo[3,4-b]pyridines. A typical procedure involves the following steps:
- Starting Materials : Use 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-phenylpropiolaldehyde as reactants.
- Reaction Conditions : Mix the reactants in a suitable solvent (e.g., dimethylacetamide) with a silver salt catalyst.
- Cyclization : Heat the mixture to facilitate cyclization, leading to the formation of halogenated intermediates.
- Final Product Formation : Subject the intermediate to further reactions to yield this compound.
This method has been reported to yield satisfactory results with good functional group tolerance and structural diversity.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is another effective approach for synthesizing this compound:
- Reagents : Utilize a boronic acid derivative and an aryl halide containing an iodine atom.
- Catalyst : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) under basic conditions.
- Reaction Conditions : Conduct the reaction in an organic solvent like toluene at elevated temperatures.
- Product Isolation : After completion, isolate the product through standard work-up procedures involving extraction and purification techniques.
This method is advantageous due to its ability to form carbon-carbon bonds efficiently while maintaining high yields.
Halogenation Reactions
Halogenation is crucial for introducing iodine into the pyrazolo[3,4-b]pyridine framework:
- Starting Material : Begin with a suitable pyrazole derivative.
- Halogenating Agent : Use iodine or iodic acid in acetic acid as solvents.
- Reaction Conditions : Stir the mixture at elevated temperatures (around 80 °C) to facilitate iodination.
- Purification : Isolate and purify the iodinated product for further reactions leading to this compound.
This method is straightforward and can be optimized for industrial applications due to its simplicity and cost-effectiveness.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of each synthesis method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Cascade Cyclization | High functional group tolerance; diverse products | Requires careful control of reaction conditions |
| Suzuki-Miyaura Cross-Coupling | Efficient carbon-carbon bond formation; high yields | Expensive catalysts; requires basic conditions |
| Halogenation | Simple procedure; readily available reagents | Limited scope for complex substitutions |
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound is primarily recognized for its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Kinase Inhibition
Recent studies have highlighted the efficacy of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid derivatives in inhibiting tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation. For instance, Cheng et al. synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activities against TRKA, demonstrating promising results that suggest potential therapeutic applications in oncology .
Synthetic Pathways
The compound can be synthesized using copper-catalyzed reactions, which facilitate the formation of highly substituted pyrazolo[3,4-b]pyridine derivatives. These synthetic strategies often involve the reaction of appropriate precursors under controlled conditions to yield the desired product with high specificity and yield .
Biological Evaluations
Biological evaluations are critical for understanding the pharmacological potential of this compound.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that are essential for cell survival and proliferation .
Toxicity Assessments
Toxicity assessments are also conducted to evaluate the safety profile of this compound. These studies typically involve in vitro assays to determine cytotoxic effects on normal versus cancerous cell lines .
Case Study 1: TRK Inhibition
In one study, a series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TRKA activity. The results indicated that certain modifications to the pyrazolo ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Apoptosis Induction
Another investigation focused on the compound's ability to induce apoptosis in ovarian cancer cells. The findings revealed that treatment with specific derivatives led to increased markers of apoptosis and reduced cell viability, supporting its potential as an anticancer agent .
References Table
Wirkmechanismus
The mechanism of action of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Observations:
Halogen vs. Alkyl/Aryl Groups : The iodine substituent in the target compound offers distinct reactivity (e.g., Suzuki coupling) compared to methyl or aryl groups (e.g., furan/thiophen-2-yl in ), which may enhance π-π stacking interactions in biological systems.
Acid Functionality: The acetic acid group in the target compound and its analogues (e.g., propanoic acid in ) improves water solubility and enables salt formation, critical for pharmacokinetic optimization.
Electron-Withdrawing Effects : Derivatives with trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups () exhibit increased metabolic stability and acidity compared to iodine or methyl-substituted analogues.
Physicochemical Properties
Solubility and Stability:
- The iodine atom in the target compound increases molecular weight and polarizability but may reduce solubility in aqueous media compared to lighter halogen-free analogues (e.g., furan-substituted derivatives in ).
- Carboxylic acid-containing derivatives (target compound, ) generally exhibit pH-dependent solubility, with improved dissolution at higher pH.
Biologische Aktivität
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula and a molecular weight of 303.05 g/mol. It is classified as a carboxylic acid derivative, specifically a pyrazolo[3,4-b]pyridine. The synthesis of this compound typically involves methods such as Suzuki-Miyaura cross-coupling reactions, which allow for high selectivity and yield in creating various derivatives of pyrazolo[3,4-b]pyridines .
2.1 Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA), a key player in cell cycle regulation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MV4-11 | 10 | Induction of caspase-9 activation |
| B | K562 | 15 | PARP-1 cleavage and LC3 fragmentation |
| C | MCF-7 | 12 | Reduction of PCNA levels |
2.2 Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory processes. Inhibitors of PDE4 are considered for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the pyrazolo[3,4-b]pyridine core can enhance potency against PDE4 .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Apoptotic Pathways : The compound has been shown to activate apoptotic pathways through the cleavage of PARP-1 and activation of caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Regulation : By reducing PCNA levels, the compound disrupts normal cell cycle progression, thereby inhibiting cancer cell proliferation .
4. Case Studies
Several case studies have investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:
- Case Study on MV4-11 Cells : A study demonstrated that a derivative with an iodo substitution exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antiproliferative properties .
- PDE4 Inhibition Study : Another investigation focused on the anti-inflammatory potential of related compounds showed that they could effectively inhibit PDE4 activity in vitro, with implications for treating respiratory conditions .
5. Conclusion
This compound represents a promising scaffold in drug development due to its multifaceted biological activities. Its ability to inhibit cancer cell proliferation and modulate inflammatory responses positions it as a candidate for further research in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid?
- Methodology : Utilize multi-component reactions (MCRs) involving pyrazol-5-amine derivatives and iodinated precursors under acidic conditions (e.g., acetic acid or H2SO4). For example, acenaphthylene-1,2-dione and pyrazol-5-amine in acetic acid yield pyrazolo[3,4-b]pyridine scaffolds via cyclization . Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in DMF. The acetic acid moiety is introduced via alkylation or ester hydrolysis .
- Data : Typical yields for analogous MCRs range from 60–85%, with purity >95% confirmed by HPLC .
Q. How is the crystal structure of this compound resolved, and which software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXL for refinement) due to its robustness in handling small-molecule data and high-resolution twinned crystals . Hydrogen bonding patterns should be analyzed using graph-set theory to interpret packing motifs .
- Data : For pyrazolo[3,4-b]pyridine derivatives, typical unit-cell parameters include a = 8–10 Å, b = 10–12 Å, and c = 12–15 Å, with space group P21/c .
Q. What purification techniques are optimal for isolating this compound?
- Methodology : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. For iodinated analogs, ensure inert conditions (N2 atmosphere) to prevent decomposition .
- Data : Purity >95% is achievable, with melting points typically between 250–280°C for related iodinated pyrazolo-pyridines .
Advanced Research Questions
Q. How can hydrogen-bonding interactions be leveraged to improve the crystallinity of this compound?
- Methodology : Perform Hirshfeld surface analysis to map intermolecular interactions. Introduce functional groups (e.g., -OH, -NH2) to enhance hydrogen-bond donor/acceptor capacity. For example, the acetic acid moiety can form O–H···N bonds with pyridine nitrogen atoms .
- Data : Graph-set descriptors (e.g., R2<sup>2</sup>(8) motifs) are common in pyrazolo-pyridine crystals, contributing to thermal stability up to 300°C .
Q. What strategies mitigate contradictions in spectroscopic data during structure elucidation?
- Methodology : Cross-validate NMR (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F if applicable) with high-resolution mass spectrometry (HRMS) and IR. For ambiguous NOE correlations, use <sup>15</sup>N-labeled analogs or dynamic NMR at variable temperatures .
- Data : Typical <sup>1</sup>H NMR shifts for the pyrazolo[3,4-b]pyridine core include δ 8.2–8.5 ppm (H-5) and δ 7.1–7.3 ppm (H-4) .
Q. How can computational methods predict the bioactivity of this compound against antimicrobial targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of bacterial enoyl-ACP reductase (FabI) or fungal CYP51. Validate with MIC assays against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) .
- Data : Analogous pyrazolo-pyridines show MIC values of 2–8 µg/mL against Gram-positive bacteria, with docking scores (ΔG) of −8 to −10 kcal/mol .
Q. What are the challenges in optimizing reaction yields for iodination at the 3-position?
- Methodology : Screen iodinating agents (e.g., I2, NIS, ICl) in polar aprotic solvents (DMF, DMSO) under microwave irradiation (80–100°C, 30 min). Monitor by TLC and isolate side products (e.g., di-iodinated species) via preparative HPLC .
- Data : NIS typically provides higher regioselectivity (>90%) compared to I2 (70–75%) for mono-iodination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
